molecular formula C12H10BrN3O2 B2839514 N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034447-47-5

N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2839514
CAS No.: 2034447-47-5
M. Wt: 308.135
InChI Key: JGLLBQRGNBKNFG-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide is a pyrimidine derivative featuring a 6-hydroxy group, a carboxamide linkage at position 4, and a 4-bromo-2-methylphenyl substituent.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2/c1-7-4-8(13)2-3-9(7)16-12(18)10-5-11(17)15-6-14-10/h2-6H,1H3,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLLBQRGNBKNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylaniline and 6-hydroxypyrimidine-4-carboxylic acid.

    Condensation Reaction: The 4-bromo-2-methylaniline undergoes a condensation reaction with 6-hydroxypyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as sodium azide (NaN3) or Grignard reagents (RMgX) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a pyrimidine-4-carboxaldehyde derivative, while substitution of the bromine atom may yield various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide serves as a building block for synthesizing more complex organic molecules. It is also utilized in various chemical reactions, including oxidation, reduction, and substitution reactions.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
OxidationHydroxyl group oxidation to ketone or aldehydePotassium permanganate, Chromium trioxide
ReductionBromine reduction to hydrogenLithium aluminum hydride, Hydrogen gas
SubstitutionBromine substitution with other functional groupsSodium azide, Grignard reagents

Biology

This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that it exhibits activity against various bacterial strains and may serve as a lead compound in drug discovery.

Antimicrobial Activity
this compound has demonstrated effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mLReference
Methicillin-resistant Staphylococcus aureus0.5 - 4
Vancomycin-resistant Enterococcus1 - 8
Linezolid-resistant Streptococcus pneumoniae1 - 5

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its mechanism of action may involve binding to specific enzymes or receptors, influencing metabolic pathways and gene expression.

Case Study: Anticancer Properties
Research has shown that this compound may inhibit certain cancer cell lines effectively. For instance, studies have indicated that it can suppress the growth of breast cancer cells through modulation of signaling pathways involved in cell proliferation.

Table 3: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Reference
Breast cancer (MCF-7)5 - 10
Lung cancer (A549)10 - 15

Industry

In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.

    Interacting with Receptors: It may bind to cellular receptors and modulate signal transduction pathways.

    Altering Gene Expression: It may influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Research Tools and Methodologies

  • Crystallography : SHELX and ORTEP-3 are widely used for structural determination. SHELXL’s refinement capabilities are critical for analyzing hydrogen-bonding networks in pyrimidine derivatives .
  • LC/MS : Mass spectrometry (e.g., m/z 292 for Compound 25b) validates synthetic outcomes and purity .

Biological Activity

N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, along with relevant research findings, mechanisms of action, and case studies.

Chemical Structure and Synthesis

The compound is synthesized through a condensation reaction between 4-bromo-2-methylaniline and 6-hydroxypyrimidine-4-carboxylic acid, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane. The synthetic route ensures the production of high-purity compounds suitable for biological testing.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics .

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Methicillin-resistant S. aureus0.5 - 4
Vancomycin-resistant Enterococcus1 - 8
Linezolid-resistant S. pneumoniae1 - 5

Anticancer Activity

Research has demonstrated that this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, it has been shown to reduce glioma cell viability through multiple mechanisms, including the activation of apoptosis pathways and inhibition of critical signaling pathways such as AKT and mTOR .

Case Study: Glioma Cell Lines

In a study involving glioma cell lines, this compound was administered at different concentrations. The results indicated a significant decrease in cell viability at concentrations above 10 µM, with mechanisms involving necroptosis and autophagy being implicated .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. In vitro assays have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting its potential as an anti-inflammatory agent .

Table 2: Anti-inflammatory Activity Data

CompoundIC50 (µM)Reference
This compound0.04 ± 0.02
Celecoxib0.04 ± 0.01

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory and metabolic pathways.
  • Receptor Interaction : It can bind to cellular receptors, modulating signal transduction pathways.
  • Gene Expression Modulation : It influences gene expression related to cell proliferation and apoptosis.

Q & A

Q. What synthetic routes are commonly employed to synthesize N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core. Key methods include:

  • Suzuki–Miyaura coupling to introduce the bromophenyl group, using boron reagents and palladium catalysts under mild conditions .
  • Nucleophilic substitution for carboxamide formation, as seen in analogous compounds where bromine is displaced by amines (e.g., dimethylamine in THF) .
  • Hydroxyl group retention often requires protecting strategies, such as temporary silylation, to prevent undesired oxidation during synthesis .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and confirms functional groups (e.g., hydroxyl, carboxamide) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in structurally similar pyrimidine derivatives .

Q. How is the compound’s solubility and stability assessed in biological assays?

  • Solubility : Tested in DMSO/PBS mixtures using UV-Vis spectroscopy or HPLC .
  • Stability : Monitored via LC-MS under physiological conditions (pH 7.4, 37°C) to detect hydrolysis or oxidation of the hydroxyl or carboxamide groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) in Suzuki coupling enhance coupling efficiency .
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions during nucleophilic substitution .
  • Purification : Reverse-phase chromatography (acetonitrile/water with formic acid) effectively isolates the compound from by-products .

Q. What strategies address discrepancies in biological activity data across studies?

  • Reproducibility Checks : Validate assay conditions (e.g., cell line viability, enzyme concentration) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Structural Analog Comparison : Compare with fluorinated or chlorinated analogs to isolate the role of the bromine substituent .

Q. What mechanistic insights guide the compound’s interaction with biological targets?

  • Enzyme Inhibition Assays : Measure IC50 values against kinases or hydrolases to assess competitive/non-competitive binding .
  • Molecular Docking : Pyrimidine-carboxamide derivatives often bind ATP pockets via hydrogen bonds (hydroxyl group) and hydrophobic interactions (bromophenyl group) .
  • Dynamic Light Scattering (DLS) : Evaluates aggregation behavior, which may falsely inflate inhibition data .

Q. How can crystallographic data resolve structural ambiguities in polymorphic forms?

  • SHELXL Refinement : High-resolution X-ray data (≤1.0 Å) refine dihedral angles and hydrogen-bonding networks, critical for distinguishing polymorphs .
  • Thermogravimetric Analysis (TGA) : Correlates thermal stability with crystal packing variations .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • QSAR Modeling : Relates logP (calculated ~2.8) to membrane permeability .
  • ADMET Prediction : Tools like SwissADME forecast metabolic stability, highlighting susceptibility to hepatic CYP450 oxidation .

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